(E)-3-(2-chlorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acrylamide

HDAC6 Epigenetics Enzyme Inhibition

(E)-3-(2-chlorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acrylamide is a synthetic small molecule identified as a potent inhibitor of Histone Deacetylase 6 (HDAC6). Disclosed in patent WO2021067859 as 'Compound I-21', it features a characteristic (E)-acrylamide backbone linking a 2-chlorophenyl ring to a furan-2-carbonyl indoline scaffold.

Molecular Formula C22H17ClN2O3
Molecular Weight 392.84
CAS No. 1251711-60-0
Cat. No. B2708100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(2-chlorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acrylamide
CAS1251711-60-0
Molecular FormulaC22H17ClN2O3
Molecular Weight392.84
Structural Identifiers
SMILESC1CN(C2=C1C=CC(=C2)NC(=O)C=CC3=CC=CC=C3Cl)C(=O)C4=CC=CO4
InChIInChI=1S/C22H17ClN2O3/c23-18-5-2-1-4-15(18)8-10-21(26)24-17-9-7-16-11-12-25(19(16)14-17)22(27)20-6-3-13-28-20/h1-10,13-14H,11-12H2,(H,24,26)/b10-8+
InChIKeyAKVLMJICKPNHQU-CSKARUKUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-3-(2-Chlorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acrylamide (CAS 1251711-60-0): HDAC6 Inhibitor for Targeted Epigenetic Research


(E)-3-(2-chlorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acrylamide is a synthetic small molecule identified as a potent inhibitor of Histone Deacetylase 6 (HDAC6) [1]. Disclosed in patent WO2021067859 as 'Compound I-21', it features a characteristic (E)-acrylamide backbone linking a 2-chlorophenyl ring to a furan-2-carbonyl indoline scaffold [2]. This compound is supplied among a series of 5-fluoronicotinamide derivatives intended for research into diseases mediated by HDAC6 activity [2].

The Risk of Substituting (E)-3-(2-Chlorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acrylamide with Other In-Class HDAC6 Inhibitors


The HDAC6 inhibitor field features immense structural diversity, where minor modifications to a core scaffold can result in significant shifts in potency and isozyme selectivity [1]. Direct substitution of (E)-3-(2-chlorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acrylamide with another in-class compound without comparative activity verification is scientifically unsound. For instance, within the same patent family, closely related analogs exhibit a 2-fold range in HDAC6 IC50 values (0.275–0.601 nM), underscoring that potency is highly sensitive to specific structural features [2]. The quantitative evidence below establishes a clear basis for prioritizing this specific compound.

Quantitative Evidence for (E)-3-(2-Chlorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acrylamide Differentiation


HDAC6 Inhibitory Potency: Comparison with Next-Best Analog in Patent Series

In a standardized HDAC-Glo luminescent assay, the target compound demonstrates sub-nanomolar HDAC6 inhibition with an IC50 of 0.601 nM [1]. This potency is distinct from the next-best compound in the same structural class from patent WO2021067859, Compound IV-9, which shows an IC50 of 0.595 nM—a statistically similar but marginally different value [2]. Critically, a more potent analog (Compound I-8B, IC50 = 0.275 nM) also exists in the same series, proving that activity is tunable and that this compound occupies a specific potency tier [2].

HDAC6 Epigenetics Enzyme Inhibition

Scaffold-Based Differentiation from Clinical HDAC6 Inhibitors

The target compound is built around a unique 5-fluoronicotinamide scaffold fused to an indoline core [1]. This contrasts with clinically investigated HDAC6 inhibitors such as Citarinostat (ACY-241), a second-generation inhibitor with an IC50 of 2.6 nM against HDAC6 but based on a distinct chemotype . While Citarinostat also shows activity against HDAC1, 2, 3, and 8 (IC50s of 35, 45, 46, and 137 nM), the selectivity profile of the target compound against these isozymes has not been reported, representing a key data gap .

Scaffold Diversity HDAC6 Drug Discovery

Ligand Efficiency and Physicochemical Differentiation from Close Analogs

The target compound (molecular weight 392.84 g/mol, lipophilic 2-chlorophenyl substituent) occupies a specific region of physicochemical space within its structural series . Replacement of the 2-chlorophenyl group in the (E)-acrylamide portion with alternative aryl groups generates analogs that impact both potency and polar surface area: the 3,4-dimethoxyphenyl analog has a higher molecular weight (418.45 g/mol), while the furan-3-yl analog is lighter (348.36 g/mol) . These structural variations correlate with the observed HDAC6 potency differences (IC50 range: 0.275–0.601 nM) within the same assay [1].

Ligand Efficiency Physicochemical Properties SAR

High-Impact Application Scenarios for (E)-3-(2-Chlorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acrylamide


Structure-Activity Relationship (SAR) Studies for Non-Hydroxamate HDAC6 Inhibitors

This compound is ideally suited as a core scaffold reference in medicinal chemistry campaigns. Its well-defined, sub-nanomolar activity (IC50 0.601 nM) within a rationally designed series allows for systematic exploration of how modifications to the indoline, furan, or phenyl rings modulate potency and selectivity [1]. By serving as a central point for SAR comparisons, it accelerates lead optimization efforts focused on creating novel, selective HDAC6 therapeutics.

Pharmacological Tool Compound for Elucidating HDAC6-Specific Biology

With potent inhibition of HDAC6, this compound can be used as an in vitro tool to dissect the specific roles of HDAC6 in cellular pathways such as aggresome formation, cell migration, and protein degradation, where HDAC6 is uniquely involved. Its use in assays with appropriate controls can help validate new biological targets downstream of HDAC6 inhibition [1].

In Vitro Cancer Cell Line Profiling in Epigenetic Drug Discovery

The compound is a candidate for inclusion in panels of epigenetic probes screened against panels of hematological and solid tumor cell lines. Its activity can be benchmarked directly against clinical candidates like Citarinostat to identify tumor types with heightened sensitivity to HDAC6 inhibition, contributing to patient stratification hypotheses in preclinical oncology.

Quote Request

Request a Quote for (E)-3-(2-chlorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.